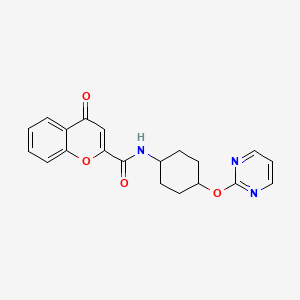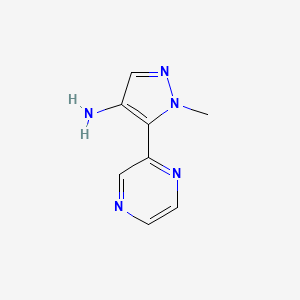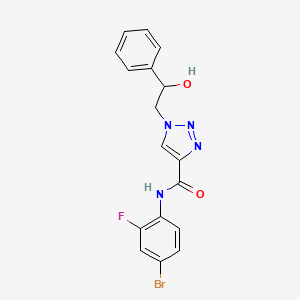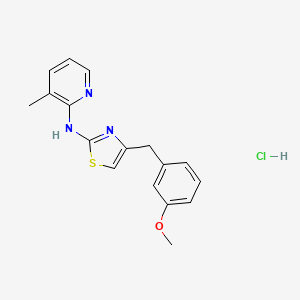
(Z)-3-(((4-fluorophenyl)amino)methylene)chroman-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(((4-fluorophenyl)amino)methylene)chroman-2,4-dione, also known as FC-44, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
(Z)-3-(((4-fluorophenyl)amino)methylene)chroman-2,4-dione exerts its effects by binding to specific target molecules in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. (Z)-3-(((4-fluorophenyl)amino)methylene)chroman-2,4-dione has also been shown to inhibit the activity of certain proteins that are involved in cancer cell growth and viral replication.
Biochemical and Physiological Effects:
(Z)-3-(((4-fluorophenyl)amino)methylene)chroman-2,4-dione has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, inhibit cancer cell growth, and inhibit viral replication. (Z)-3-(((4-fluorophenyl)amino)methylene)chroman-2,4-dione has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
(Z)-3-(((4-fluorophenyl)amino)methylene)chroman-2,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective at inhibiting the activity of certain enzymes and proteins. However, (Z)-3-(((4-fluorophenyl)amino)methylene)chroman-2,4-dione also has some limitations. It may not be effective against all types of inflammation, cancer, or viruses, and its effects may vary depending on the specific target molecule.
Future Directions
There are several future directions for research on (Z)-3-(((4-fluorophenyl)amino)methylene)chroman-2,4-dione. One area of interest is the development of more potent and selective inhibitors of specific target molecules. Another area of interest is the development of new drug delivery systems that can improve the bioavailability and efficacy of (Z)-3-(((4-fluorophenyl)amino)methylene)chroman-2,4-dione. Additionally, further research is needed to explore the potential applications of (Z)-3-(((4-fluorophenyl)amino)methylene)chroman-2,4-dione in other fields, such as neurodegenerative diseases and metabolic disorders.
In conclusion, (Z)-3-(((4-fluorophenyl)amino)methylene)chroman-2,4-dione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties, and has been shown to inhibit the activity of certain enzymes and proteins. (Z)-3-(((4-fluorophenyl)amino)methylene)chroman-2,4-dione has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on (Z)-3-(((4-fluorophenyl)amino)methylene)chroman-2,4-dione, including the development of more potent and selective inhibitors and the exploration of its potential applications in other fields.
Synthesis Methods
(Z)-3-(((4-fluorophenyl)amino)methylene)chroman-2,4-dione can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline and chromone-2,4-dione. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified and characterized through various analytical techniques.
Scientific Research Applications
(Z)-3-(((4-fluorophenyl)amino)methylene)chroman-2,4-dione has been the subject of numerous scientific studies due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. (Z)-3-(((4-fluorophenyl)amino)methylene)chroman-2,4-dione has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases.
properties
IUPAC Name |
3-[(4-fluorophenyl)iminomethyl]-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-10-5-7-11(8-6-10)18-9-13-15(19)12-3-1-2-4-14(12)21-16(13)20/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQCSLZYWKIIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(((4-fluorophenyl)amino)methylene)chroman-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2539225.png)
![2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2539226.png)
![2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid](/img/structure/B2539228.png)


![[(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2539232.png)





![8-(4-Chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2539244.png)
